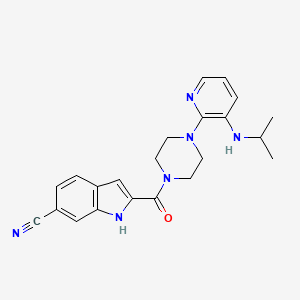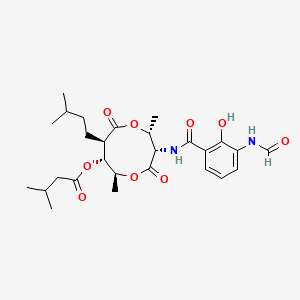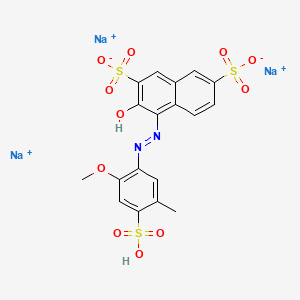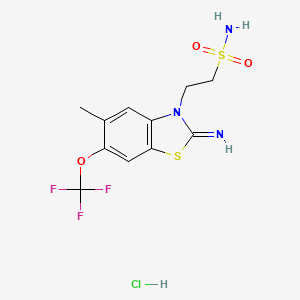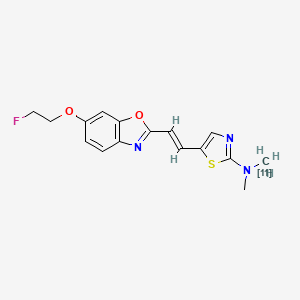
CI7PP08Fln
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BF-227 C-11 involves several steps, starting with the preparation of the benzoxazole core. The synthetic route typically includes:
Formation of the benzoxazole ring: This can be achieved through the condensation of an o-aminophenol with a carboxylic acid derivative.
Introduction of the fluoroethoxy group: This step involves the nucleophilic substitution of a suitable leaving group with a fluoroethoxy moiety.
Thiazolamine formation: The final step involves the formation of the thiazolamine moiety through the reaction of the intermediate with a thiazole derivative.
Industrial production methods for BF-227 C-11 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
BF-227 C-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzoxazole ring.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BF-227 C-11 has been extensively studied for its applications in scientific research, particularly in the field of medical imaging. Some of its key applications include:
Chemistry: Used as a probe in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the interaction of fluorinated compounds with biological molecules.
Mechanism of Action
The mechanism of action of BF-227 C-11 involves its binding to amyloid plaques in the brain. The compound has a high affinity for the β-amyloid fibrils, which are a hallmark of Alzheimer’s disease. Upon binding, the fluorine-18 isotope in the compound emits positrons, which can be detected by PET imaging. This allows for the visualization of amyloid plaques in the brain, aiding in the diagnosis and monitoring of Alzheimer’s disease .
Properties
CAS No. |
947602-44-0 |
|---|---|
Molecular Formula |
C16H16FN3O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N-methyl-N-(111C)methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+/i1-1 |
InChI Key |
GSZMUPHKOPBPPS-BOSKHGQCSA-N |
Isomeric SMILES |
CN([11CH3])C1=NC=C(S1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF |
Canonical SMILES |
CN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



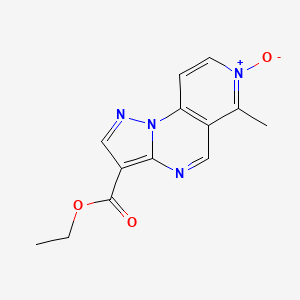
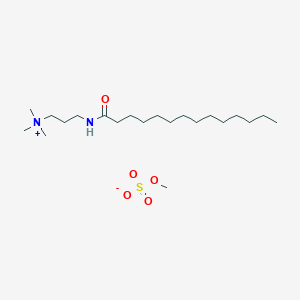

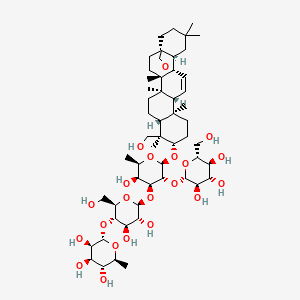
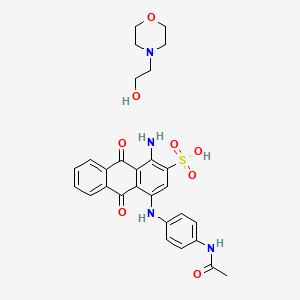
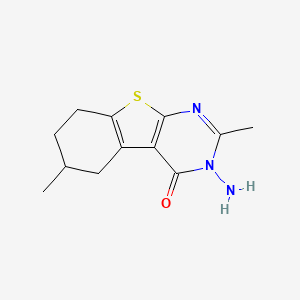
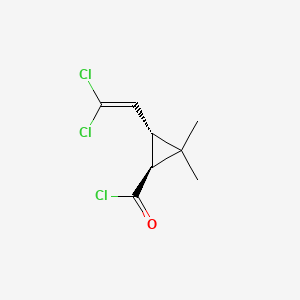
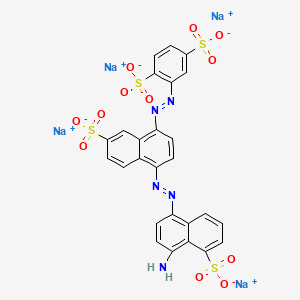
![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
